
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol
Descripción general
Descripción
“(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C14H15F3O2 . It has a molecular weight of 272.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two dicyclopropyl groups at the 3 and 5 positions and a trifluoromethoxy group at the 4 position. Attached to the phenyl ring is a methanol group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activities
- Antimicrobial, Antioxidant, and Insect Antifeedant Activities: A series of compounds structurally similar to the queried compound, specifically 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives, were synthesized and found to exhibit antimicrobial and antioxidant activities, as well as insect antifeedant properties. These compounds were tested against various bacterial and fungal strains, and their activities were confirmed through DPPH radical scavenging methods and leaf disc bio-assay methods (Thirunarayanan, 2015).
- Antitubercular Activities: Similarly, a series of [4-(aryloxy)phenyl]cyclopropyl methanones, structurally related to the queried compound, were synthesized and tested for their antitubercular activities against Mycobacterium tuberculosis. Several of these compounds showed promising minimum inhibitory concentrations, indicating potential as antitubercular agents (Bisht et al., 2010).
2. Chemical Synthesis and Optimization
- Catalyst in Organic Synthesis: Certain derivatives similar to the queried compound were used in organic synthesis, demonstrating the utility of these compounds as catalysts or intermediates in chemical reactions. For example, compounds were utilized in the regio- and stereoselective synthesis of alkyl allylic ethers via gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols (Zhang & Widenhoefer, 2008).
- Organocatalysts in Transesterification: Zwitterionic salts structurally related to the compound of interest were found to be effective as mild organocatalysts for the transesterification reaction of methyl carboxylates and alcohols, providing insights into potential applications in organic synthesis (Ishihara et al., 2008).
3. Material Science and Nanotechnology
- Synthesis and Characterization of Nanoparticles: In the realm of material science, structurally similar compounds have been employed in the synthesis and stabilization of nanoparticles, showcasing their potential role in the development of novel materials and nanotechnologies. For example, a hetero bicyclic compound was used as a reducing and stabilizing agent to prepare zinc nanoparticles, with their morphology and structure being characterized by various methods (Pushpanathan & Kumar, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-6,9-10,18H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIAURQBHFYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


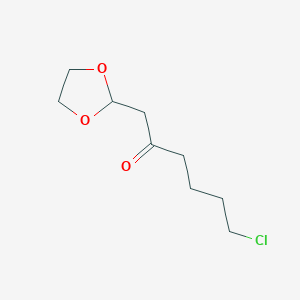
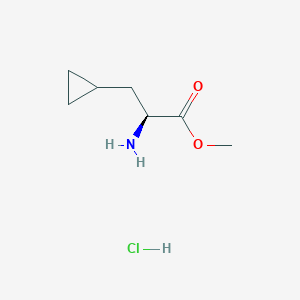
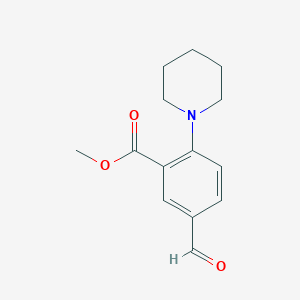
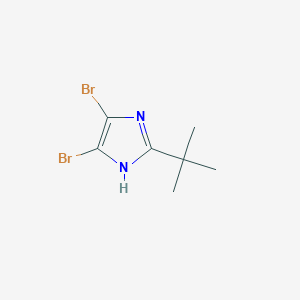
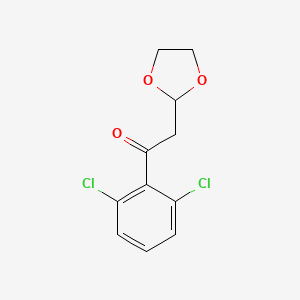
amine](/img/structure/B1456303.png)
![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)



![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)
